molecular formula C13H16O6 B14205238 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate CAS No. 807624-85-7

2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate

Cat. No.: B14205238
CAS No.: 807624-85-7
M. Wt: 268.26 g/mol
InChI Key: AFEOMLOKHFGVNE-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene-1,4-dicarboxylate, featuring hydroxyethyl and hydroxypropyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-hydroxyethanol and 3-hydroxypropanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate has several applications in scientific research:

    Materials Science: It can be used as a monomer in the synthesis of polyesters and other polymeric materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate depends on its specific application. In polymerization reactions, the hydroxyethyl and hydroxypropyl groups can react with other monomers to form long polymer chains. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which can impart different chemical and physical properties compared to compounds with two identical hydroxyalkyl groups.

Properties

CAS No.

807624-85-7

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

4-O-(2-hydroxyethyl) 1-O-(3-hydroxypropyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C13H16O6/c14-6-1-8-18-12(16)10-2-4-11(5-3-10)13(17)19-9-7-15/h2-5,14-15H,1,6-9H2

InChI Key

AFEOMLOKHFGVNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCO)C(=O)OCCO

Origin of Product

United States

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